Cas no 1220035-48-2 (3-(2,4-Difluorobenzyl)oxypyrrolidinehydrochloride)

3-(2,4-Difluorobenzyl)oxypyrrolidinehydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride
- 3-((2,4-Difluorobenzyl)oxy)pyrrolidine hydrochloride
- 1220035-48-2
- 3-[(2,4-difluorophenyl)methoxy]pyrrolidine;hydrochloride
- 3-((2,4-Difluorobenzyl)oxy)pyrrolidinehydrochloride
- 3-[(2,4-Difluorobenzyl)oxy]pyrrolidinehydrochloride
- AKOS015849047
- 3-(2,4-Difluorobenzyl)oxypyrrolidinehydrochloride
-
- MDL: MFCD13561227
- インチ: InChI=1S/C11H13F2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H
- InChIKey: RXEJNYSLJCWKOE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1COC2CCNC2)F)F.Cl
計算された属性
- せいみつぶんしりょう: 249.0731981g/mol
- どういたいしつりょう: 249.0731981g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
3-(2,4-Difluorobenzyl)oxypyrrolidinehydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2,4-Difluorobenzyl)oxypyrrolidinehydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D039690-125mg |
3-[(2,4-Difluorobenzyl)oxy]pyrrolidinehydrochloride |
1220035-48-2 | 125mg |
$ 230.00 | 2022-06-06 | ||
Chemenu | CM372130-1g |
3-((2,4-Difluorobenzyl)oxy)pyrrolidine hydrochloride |
1220035-48-2 | 95%+ | 1g |
$167 | 2023-01-01 | |
Chemenu | CM372130-5g |
3-((2,4-Difluorobenzyl)oxy)pyrrolidine hydrochloride |
1220035-48-2 | 95%+ | 5g |
$446 | 2023-01-01 | |
TRC | D039690-250mg |
3-[(2,4-Difluorobenzyl)oxy]pyrrolidinehydrochloride |
1220035-48-2 | 250mg |
$ 375.00 | 2022-06-06 |
3-(2,4-Difluorobenzyl)oxypyrrolidinehydrochloride 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
3-(2,4-Difluorobenzyl)oxypyrrolidinehydrochlorideに関する追加情報
3-(2,4-Difluorobenzyl)oxypyrrolidine Hydrochloride: A Comprehensive Overview
3-(2,4-Difluorobenzyl)oxypyrrolidine hydrochloride, also known by its CAS number 1220035-48-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyrrolidine ring substituted with a difluorobenzyl group and a hydroxyl group, making it a versatile building block for various chemical reactions.
The synthesis of 3-(2,4-difluorobenzyl)oxypyrrolidine hydrochloride involves a series of well-established organic reactions. The starting material typically includes a difluorobenzaldehyde derivative, which undergoes condensation with pyrrolidine to form the corresponding imine intermediate. Subsequent reduction steps and hydroxylation reactions yield the final product. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more accessible for large-scale production.
One of the most notable features of this compound is its biological activity. Studies have shown that 3-(2,4-difluorobenzyl)oxypyrrolidine hydrochloride exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for therapeutic interventions. For instance, research published in the Journal of Medicinal Chemistry highlights its ability to modulate kinase activity, which is crucial in the treatment of various diseases, including cancer and inflammatory disorders.
In addition to its enzymatic activity, this compound has demonstrated excellent solubility properties, which are essential for drug delivery systems. Its ability to dissolve in both aqueous and organic solvents makes it suitable for formulation into tablets, capsules, or injectable solutions. Furthermore, recent studies have explored its compatibility with nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, enhancing its bioavailability and therapeutic efficacy.
The structural versatility of 3-(2,4-difluorobenzyl)oxypyrrolidine hydrochloride also lends itself to various chemical modifications. By altering the substituents on the benzene ring or modifying the pyrrolidine ring itself, chemists can tailor the compound's properties for specific applications. For example, introducing electron-withdrawing groups on the benzene ring can enhance its binding affinity to target proteins, while modifying the pyrrolidine ring can improve its pharmacokinetic profile.
From an environmental standpoint, this compound has been evaluated for its biodegradability and ecotoxicity. According to recent studies published in Environmental Science & Technology, it exhibits moderate biodegradability under aerobic conditions and shows low toxicity to aquatic organisms. These findings are critical for ensuring sustainable manufacturing practices and minimizing environmental impact during large-scale production.
In conclusion, 3-(2,4-difluorobenzyl)oxypyrrolidine hydrochloride is a multifaceted compound with immense potential in drug discovery and development. Its unique chemical structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a valuable asset in modern pharmacology. As research continues to uncover new insights into its properties and functions, this compound is expected to play an increasingly important role in addressing unmet medical needs.
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